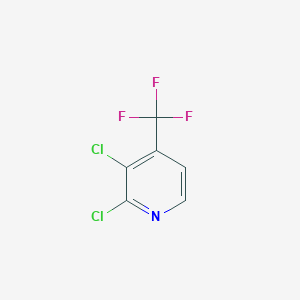

2,3-Dichloro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCZNQZILNNPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568744 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-93-7 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-4-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Senior Application Scientist Note: This technical guide addresses the core chemical properties, synthesis, and applications related to the trifluoromethyl-substituted dichloropyridine scaffold. Initial research indicates that while the query specified the 4-(trifluoromethyl) isomer, the vast majority of published scientific literature, patent filings, and industrial manufacturing focuses on the 2,3-Dichloro-5-(trifluoromethyl)pyridine isomer (CAS: 69045-84-7). This isomer is a critical and high-demand intermediate in the agrochemical industry.[1][2] To provide a comprehensive and data-rich resource for researchers and drug development professionals, this guide will focus on this well-documented and industrially significant compound.

Introduction

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern agrochemical and pharmaceutical development.[3] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics, which can significantly improve the biological activity and pharmacokinetic profile of a molecule.[4] Among these derivatives, 2,3-Dichloro-5-(trifluoromethyl)pyridine has emerged as a particularly valuable building block, serving as a key precursor for a range of high-performance fungicides and insecticides.[5][6] This guide provides an in-depth analysis of its chemical properties, synthesis protocols, reactivity, and major applications, offering field-proven insights for professionals in chemical research and development.

Part 1: Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The data below has been consolidated from multiple authoritative sources to provide a reliable reference.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 69045-84-7 | [2][7] |

| Molecular Formula | C₆H₂Cl₂F₃N | [2][7] |

| Molecular Weight | 215.99 g/mol | [2][7] |

| Appearance | Colorless to light yellow liquid | [6][8] |

| Density | 1.549 g/mL at 25 °C | [7] |

| Boiling Point | 80 °C at 20 mmHg | [7] |

| Melting Point | 8-9 °C | [6] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [7] |

| Refractive Index (n20/D) | 1.475 | [7] |

| Water Solubility | 380 mg/L at 24 °C | [9] |

| InChI Key | ABNQGNFVSFKJGI-UHFFFAOYSA-N | [7] |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for structural confirmation and quality control. Theoretical and experimental spectral data for 2,3-Dichloro-5-(trifluoromethyl)pyridine have been reported.

-

¹H NMR: The proton NMR spectrum is characterized by two signals in the aromatic region corresponding to the two protons on the pyridine ring.[10]

-

¹³C NMR & ¹⁹F NMR: Carbon and fluorine NMR provide definitive structural information, showing the characteristic shifts for the carbon atoms of the substituted pyridine ring and a singlet for the -CF₃ group.[11]

-

FT-IR & FT-Raman: Vibrational spectroscopy studies have been conducted, with assignments of the characteristic vibrational modes for the C-Cl, C-F, and pyridine ring stretches confirmed through Density Functional Theory (DFT) computations.[11][12]

Part 2: Synthesis and Manufacturing

The industrial production of 2,3-Dichloro-5-(trifluoromethyl)pyridine is a critical process, given its high demand.[1] The most common synthetic strategies start from readily available precursors like 3-picoline or chlorinated pyridines.[1][5]

Primary Synthesis Route: Halogen Exchange

A prevalent and economically viable method involves a chlorine/fluorine exchange reaction on a trichloromethyl intermediate. This process typically begins with the chlorination of a suitable pyridine derivative, followed by fluorination.[1]

Experimental Protocol: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine

This protocol is a representative example of the key halogen exchange step. The causality for using high temperatures is to overcome the activation energy for the C-Cl bond cleavage and subsequent fluorination. A catalyst like tungsten hexachloride is used to facilitate the exchange.

Source: Adapted from patent literature.[8]

-

Reactor Setup: Charge a suitable chemical reactor with 26.5 g (0.1 mol) of 2,3-dichloro-5-trichloromethylpyridine and 0.2 g of a catalyst, such as tungsten hexachloride.

-

Heating: Heat the reactor to 170 °C under atmospheric pressure.

-

Fluorination: Slowly introduce approximately 20 g of anhydrous hydrogen fluoride (HF) gas into the reactor.

-

Expert Insight: The slow addition of HF is critical to control the exothermic reaction and prevent dangerous pressure buildup.

-

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots until the composition of the product remains constant.

-

Workup:

-

Cool the reactor and recover any unreacted hydrogen fluoride via condensation.

-

Remove the generated hydrogen chloride (HCl) gas by passing it through an absorption scrubber (e.g., a sodium bicarbonate solution).[5]

-

The resulting crude product can be further purified by distillation.

-

Part 3: Chemical Reactivity and Key Reactions

The reactivity of 2,3-Dichloro-5-(trifluoromethyl)pyridine is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of the two chlorine atoms and the powerful trifluoromethyl group. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) .

The chlorine atom at the 2-position is particularly activated towards displacement by nucleophiles, a reaction that serves as the foundation for its use as a synthetic intermediate.

Workflow: Synthesis of Fluazinam Intermediate

A prime example of its application is the synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the fungicide Fluazinam.[13]

Experimental Protocol: Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This self-validating protocol demonstrates the selective substitution at the C2 position, driven by the electronic activation of the pyridine ring.

Source: Adapted from patent WO2014198278A1.[13]

-

Reactor Charging: Add 26.75 g (0.125 mole) of 2,3-dichloro-5-(trifluoromethyl)pyridine and 25 mL of water to a high-pressure autoclave.

-

Reagent Addition: Seal the autoclave and carefully add 45 g (2.85 mole) of liquid ammonia from a pressure-rated cylinder.

-

Trustworthiness Check: Using a sealed autoclave is mandatory due to the high vapor pressure of ammonia and the elevated reaction temperature.

-

-

Reaction Conditions: Heat the autoclave to 80°C. The internal pressure will stabilize between 18 and 22 bar. Maintain these conditions for approximately 9 hours.

-

Isolation and Purification:

-

Cool the reaction vessel to room temperature and vent any excess ammonia safely.

-

The solid product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, will precipitate out of the aqueous solution.

-

Isolate the product by filtration, wash thoroughly with water to remove any salts, and dry to yield the final intermediate.

-

Part 4: Applications in Agrochemicals

2,3-Dichloro-5-(trifluoromethyl)pyridine is a pivotal intermediate primarily for the agrochemical industry.[13] Its structure is a key component in several commercial pesticides.

-

Fungicides: It is the starting material for Fluazinam , a broad-spectrum fungicide used to control diseases like potato blight.[3][13]

-

Insecticides: It serves as a precursor for insect growth regulators such as Chlorfluazuron and Fluazuron .[6] These compounds function by inhibiting chitin synthesis, a process essential for insect larval development.[6]

The high industrial demand for this compound is reflected in its significant production volumes, estimated to be in the range of 1 to 20 million pounds annually in the US.[2]

Part 5: Safety and Handling

As with any reactive chemical intermediate, proper handling and safety protocols are essential. The following information is synthesized from multiple Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][9] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2][9] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | [2][9] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [2][9] |

| Aquatic Hazard, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects | [2][9] |

| Flammable Liquids | 4 | H227: Combustible liquid | [9][14] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a face shield. Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate.[7][15]

-

Ventilation: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9][14]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[14][16]

-

Spill Management: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable, labeled container for disposal. Prevent entry into drains and waterways.[15][17]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[15][16]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[15]

References

-

2,4-Dichloro-3-(trifluoromethyl)pyridine. PubChem. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023-11-08). Research Outreach. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (WO2014198278A1).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022-04-22). ALFA CHEMICAL. [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. (2025-01-04). Cohizon Life Sciences. [Link]

-

Supporting Information - General information. pubs.acs.org. [Link]

-

Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. ALL PLUS CHEMICAL. [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023-09-11). ERIC. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. ijrter.com. [Link]

-

(PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. ResearchGate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. innospk.com [innospk.com]

- 7. 2,3-ジクロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 11. allreviewjournal.com [allreviewjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. cohizon.com [cohizon.com]

An In-depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)pyridine

A Note on Isomer Specificity: This guide focuses on 2,3-Dichloro-5-(trifluoromethyl)pyridine, CAS Number: 89719-93-7 . While the initial query specified the 4-(trifluoromethyl) position, the vast body of published scientific literature, patents, and commercial availability points to the 5-(trifluoromethyl) isomer as the compound of significant industrial and research importance.

Executive Summary

2,3-Dichloro-5-(trifluoromethyl)pyridine, often abbreviated as 2,3,5-DCTF, is a halogenated pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of high-value specialty chemicals. Its strategic combination of a trifluoromethyl group and two reactive chlorine atoms on a pyridine ring imparts a unique reactivity profile, making it a highly sought-after building block in the agrochemical and pharmaceutical sectors. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis pathways, reactivity, applications, and critical safety protocols.

Physicochemical Properties

The distinct physical and chemical properties of 2,3,5-DCTF are fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 89719-93-7 | |

| Molecular Formula | C₆H₂Cl₂F₃N | |

| Molecular Weight | 215.99 g/mol | |

| Appearance | Light yellow liquid | |

| Density | 1.549 g/mL at 25 °C | |

| Boiling Point | 80 °C at 20 mmHg | |

| Refractive Index | n20/D 1.475 | |

| Flash Point | 79 °C (174.2 °F) - closed cup |

Synthesis and Manufacturing

The industrial production of 2,3,5-DCTF is a multi-step process that underscores advanced principles of organic synthesis. The most prevalent methods utilize 3-picoline as a starting material. The core transformation involves the conversion of the methyl group to a trifluoromethyl group and the subsequent chlorination of the pyridine ring.

A critical intermediate in this pathway is 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP). The final, pivotal step is a halogen exchange (HALEX) reaction.

Key Synthesis Pathway: Halogen Exchange

The conversion of the trichloromethyl group to the highly stable trifluoromethyl group is typically achieved via fluorination with anhydrous hydrogen fluoride (HF). This reaction is often catalyzed and performed under high temperature and pressure.

Caption: Role of 2,3,5-DCTF as a versatile intermediate.

Applications in Agrochemicals and Drug Discovery

2,3,5-DCTF is a linchpin intermediate for a host of commercially significant products. The incorporation of the trifluoromethylpyridine moiety is known to enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients.

-

Fungicides: It is a key precursor in the synthesis of Fluazinam , a broad-spectrum fungicide used to control diseases in a variety of crops. It is also used to produce Fluopicolide , which is effective against oomycete pathogens.

-

Insecticides: 2,3,5-DCTF is the starting material for Chlorfluazuron , an insect growth regulator (IGR) that disrupts the larval stages of various pests.

-

Herbicides: The compound serves as an intermediate in the production of herbicides such as Haloxyfop , used for controlling grass weeds.

-

Pharmaceutical Research: Beyond agrochemicals, trifluoromethyl-containing heterocycles are of intense interest in medicinal chemistry. The CF₃ group can improve drug properties such as receptor binding affinity and bioavailability. 2,3,5-DCTF serves as a valuable building block for creating libraries of novel compounds for drug discovery programs.

Analytical Methodologies

The quality control and quantification of 2,3,5-DCTF, both as a final product and as a residue, rely on standard analytical techniques. For structurally similar chlorinated pyridines, the following methods are established and applicable:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile compounds. It offers excellent separation and definitive identification based on mass-to-charge ratio.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or for analysis within complex matrices, LC-MS/MS provides high sensitivity and selectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation and purity confirmation of the bulk material.

Developing a validated analytical method for a specific matrix would typically begin with these established techniques for related compounds.

Safety, Handling, and Storage

2,3,5-DCTF is a hazardous chemical and requires strict adherence to safety protocols.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or if inhaled.

-

Eye Damage: Causes serious eye damage.

-

Skin Contact: May cause skin irritation and allergic skin reactions.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield. Protective clothing is also required.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spill Management: In case of a spill, contain the leak and collect with an inert absorbent material (e.g., sand or vermiculite). Prevent entry into drains and waterways.

Storage Guidelines

-

Container: Keep in the original, tightly sealed container.

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from incompatible materials, strong oxidizing agents, and foodstuffs.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition as the material is combustible.

References

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–171. Available at: [Link]

- Lant, M., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents, WO2014198278A1.

- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016). Google Patents, CN106008330A.

-

Swarts Reaction/Swarts Fluorination Reaction: Mechanism, Application. Science Info. Available at: [Link]

-

Dodgen, H. W., & Libby, W. F. (1949). The Exchange Reaction between the Hydrogen Halides and the Halogens in the Gaseous State. The Journal of Chemical Physics, 17(10), 951-957. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Available at: [Link]

-

Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

The Exchange Reaction between the Hydrogen Halides and the Halogens in the Gaseous State. ResearchGate. Available at: [Link]

-

Vilas-Vilela, J. L., et al. (2022). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 24(1), 169–173. Available at: [Link]

2,3-Dichloro-4-(trifluoromethyl)pyridine molecular weight

An In-Depth Technical Guide to 2,3-Dichloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichloro-4-(trifluoromethyl)pyridine, a key fluorinated building block in modern synthetic chemistry. As a senior application scientist, the aim is to deliver not just data, but actionable insights into its properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

2,3-Dichloro-4-(trifluoromethyl)pyridine is a substituted pyridine ring, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] The presence of both chloro- and trifluoromethyl- groups imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives.[3]

The trifluoromethyl group is a well-known bioisostere for other chemical groups, offering enhanced metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[3] The chlorine atoms provide reactive handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol [4][5][6][7] |

| CAS Number | 89719-93-7[4][7] |

| Appearance | Light yellow liquid[8] |

| Boiling Point | 80 °C at 20 mmHg[8][9] |

| Density | 1.549 g/mL at 25 °C[8][9] |

| Refractive Index | n20/D 1.475[8][9] |

Synthesis and Purification Strategies

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the chlorine/fluorine exchange method and the cyclocondensation of a trifluoromethyl-containing building block.[10][11] For 2,3-dichloro-5-(trifluoromethyl)pyridine, a common industrial route involves the chlorination and subsequent fluorination of a picoline precursor.[10][11]

Representative Synthetic Workflow

A general, multi-step synthesis starting from 3-picoline is a common approach for producing related compounds. This involves the chlorination of the methyl group, followed by fluorination and subsequent chlorination of the pyridine ring.[10][11]

Caption: Generalized synthesis workflow for a dichlorotrifluoromethylpyridine.

Step-by-Step Laboratory Scale Synthesis Protocol

The following is a representative protocol for the synthesis of a related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, which illustrates the general principles.

-

Chlorination of the Precursor : 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine is subjected to liquid-phase chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[10][11]

-

Fluorination : The resulting trichloromethyl intermediate undergoes vapor-phase fluorination to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.[10][11]

-

Purification : The crude product is then purified, typically by fractional distillation under reduced pressure, to yield the final product of high purity.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of 2,3-dichloro-4-(trifluoromethyl)pyridine. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region, with chemical shifts and coupling constants characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the pyridine ring carbons and the trifluoromethyl carbon. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet in the region typical for trifluoromethyl groups, providing a clear diagnostic peak. |

| FT-IR | Characteristic C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H bands. |

| Mass Spec. | The molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Applications in Research and Drug Discovery

2,3-Dichloro-4-(trifluoromethyl)pyridine is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical sectors.[1][2]

Role in Agrochemicals

Trifluoromethylpyridine derivatives are integral to the development of modern pesticides, including herbicides, insecticides, and fungicides.[1][2] For instance, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for the fungicide fluazinam.[12]

Utility in Pharmaceutical R&D

The trifluoromethylpyridine scaffold is present in numerous FDA-approved drugs and clinical candidates.[3] The incorporation of this moiety can lead to improved efficacy, selectivity, and pharmacokinetic properties. While specific examples for the 2,3-dichloro-4-(trifluoromethyl) isomer are less prevalent in publicly available literature, its structural features make it an attractive starting point for the synthesis of novel therapeutic agents.

Caption: Potential synthetic utility in drug discovery.

Safety, Handling, and Storage

Proper handling and storage of 2,3-dichloro-4-(trifluoromethyl)pyridine are essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute toxicant (oral and inhalation), a serious eye irritant, and a skin sensitizer. It is also toxic to aquatic life with long-lasting effects.[13] Therefore, the following PPE is mandatory when handling this substance:

-

Eye/Face Protection : Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection : A lab coat and, if necessary, additional protective clothing.

-

Respiratory Protection : Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage and Handling

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[15][14]

-

Avoid contact with incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Dichloro-4-(trifluoromethyl)pyridine is a versatile and valuable building block in synthetic chemistry. Its unique combination of reactive sites and the presence of the trifluoromethyl group make it a key intermediate for the development of new agrochemicals and pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists working with this compound. As the demand for novel, high-performance chemical entities continues to grow, the importance of such fluorinated intermediates is set to increase.

References

- SINFOO. 2,3-dichloro-4-(trifluoromethyl)pyridine.

- PubChem. 2,4-Dichloro-3-(trifluoromethyl)pyridine.

- ChemicalBook. 2,3-Dichloro-4-(trifluoromethyl)

- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)

- Research Outreach.

- TCI Chemicals. 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Cohizon Life Sciences. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE.

- Google Patents. Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

- Fisher Scientific.

- Sigma-Aldrich. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97%.

- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97%.

- PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.

- Sigma-Aldrich. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97%.

- Sigma-Aldrich. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97%.

- Alfa Chemistry. CAS 89719-93-7 2,3-Dichloro-4-(trifluoromethyl)pyridine.

- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- NIST WebBook. 2-Chloro-4-trifluoromethylpyridine.

- SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 9. 2,3-ジクロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 13. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.fi [fishersci.fi]

An In-Depth Technical Guide to the Structural Elucidation of 2,3-Dichloro-4-(trifluoromethyl)pyridine

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and agrochemical development, halogenated pyridine derivatives serve as indispensable structural motifs.[1][2] The compound 2,3-dichloro-4-(trifluoromethyl)pyridine is a key building block, valued for the unique physicochemical properties imparted by its substituents: the electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity, while the chlorine atoms provide reactive handles for further chemical modification.[3][4]

Given its role as a critical intermediate, the unambiguous confirmation of its structure is not merely an academic exercise; it is a fundamental requirement for ensuring reaction specificity, process control, final product purity, and regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2,3-dichloro-4-(trifluoromethyl)pyridine, grounded in the principles of spectroscopic analysis and logical deduction. We will move beyond simple data reporting to explain the causality behind our analytical choices, creating a self-validating system for confident characterization.

The Analytical Strategy: A Triad of Spectroscopic Techniques

The structure of 2,3-dichloro-4-(trifluoromethyl)pyridine presents a specific set of analytical questions:

-

What is the elemental composition and molecular weight?

-

Does the molecule contain a trifluoromethyl group?

-

How many chlorine atoms are present?

-

What is the precise substitution pattern on the pyridine ring?

No single technique can answer all these questions definitively. Therefore, we employ a synergistic triad of methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of magnetically active nuclei. For this molecule, we leverage ¹H, ¹⁹F, and ¹³C NMR.

¹⁹F NMR: The Unmistakable Signature

Expertise & Causality: The ¹⁹F nucleus is 100% naturally abundant with a spin of 1/2, making it a highly sensitive NMR probe.[5] Its presence provides the most direct and unambiguous evidence for the successful installation of the trifluoromethyl group. The chemical shift is highly sensitive to the electronic environment, and for a CF₃ group on a pyridine ring, it is expected in a well-defined region.[6]

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire the spectrum with proton decoupling. A reference standard like CFCl₃ (0 ppm) is typically used, though modern spectrometers can reference internally.[7]

-

Analysis: Observe the chemical shift and multiplicity of the fluorine signal.

Data Presentation & Interpretation:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| ¹⁹F | -60 to -65 (vs. CFCl₃) | Singlet (s) | Confirms the presence of a single type of CF₃ group, with no adjacent fluorine atoms to cause splitting. The chemical shift is characteristic of a CF₃ group attached to an electron-deficient aromatic ring.[8] |

¹H NMR: Mapping the Aromatic Protons

Expertise & Causality: The ¹H NMR spectrum reveals the number, environment, and connectivity of protons. For the proposed structure, only two protons exist on the pyridine ring at positions 5 and 6. Their chemical shifts are influenced by the adjacent nitrogen and substituents, and their coupling pattern (spin-spin splitting) will confirm their adjacency.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Analysis: Analyze chemical shifts, integration values (which should be in a 1:1 ratio), and coupling constants (J-values).

Data Presentation & Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-6 | 8.4 – 8.6 | Doublet (d) | ~5 Hz | The significant downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom. It appears as a doublet due to coupling with H-5. |

| H-5 | 7.9 – 8.1 | Doublet (d) | ~5 Hz | This proton is deshielded by the aromatic system and influenced by the adjacent CF₃ group. It appears as a doublet from coupling to H-6. The identical coupling constant confirms their direct connectivity. |

Note: Predicted chemical shifts are based on data from structurally similar compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine.[9]

¹³C NMR: The Carbon Skeleton

Expertise & Causality: ¹³C NMR provides a count of all unique carbon atoms in the molecule and information about their hybridization and electronic environment. For this structure, we expect six distinct signals. Crucially, the carbon of the CF₃ group and the carbon it is attached to (C-4) will exhibit characteristic splitting due to coupling with the three fluorine atoms (¹JCF and ²JCCF), a key validation point.[10]

Experimental Protocol:

-

Sample Preparation: Use the same sample. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Analysis: Identify all six carbon signals and pay close attention to the multiplicities of the signals affected by fluorine coupling.

Data Presentation & Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Interpretation |

| C-2, C-3 | 145 – 155 | Singlet (s) | N/A | Two distinct signals for carbons bearing chlorine atoms, shifted downfield due to the halogen's electronegativity. |

| C-4 | 130 – 135 | Quartet (q) | ~35 Hz (²JCCF) | The carbon directly attached to the CF₃ group. Its signal is split into a quartet by the three fluorine atoms.[11] |

| C-5 | 125 – 130 | Singlet (s) | N/A | Aromatic CH carbon. |

| C-6 | 148 – 152 | Singlet (s) | N/A | Aromatic CH carbon adjacent to nitrogen, shifted downfield. |

| -CF₃ | 120 – 124 | Quartet (q) | ~275 Hz (¹JCF) | The carbon of the trifluoromethyl group itself, showing a very large one-bond coupling constant with the three fluorine atoms.[11] |

Note: Chemical shifts and coupling constants are estimated based on data for related trifluoromethyl pyridine derivatives.[8][11]

Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. For halogenated compounds, MS offers a powerful diagnostic tool: the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a distinctive pattern of M+, [M+2]+, and [M+4]+ peaks with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a GC or LC inlet. Electron Ionization (EI) is a common method for this type of molecule.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurement, though a standard quadrupole analyzer can easily resolve the chlorine isotope pattern.

-

Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Analysis: Identify the molecular ion peak (M+) and analyze its isotopic distribution.

Data Presentation & Interpretation:

| Ion | Expected m/z (for ³⁵Cl) | Isotopic Peaks (m/z) | Expected Ratio | Interpretation |

| [M]⁺ | ~215.95 | 215, 217, 219 | ~100 : 65 : 10 | The molecular ion cluster confirms the molecular weight and the presence of two chlorine atoms. The exact mass can be used to confirm the elemental formula C₆H₂Cl₂F₃N. |

| [M-Cl]⁺ | ~181 | 181, 183 | ~100 : 32 | A common fragment corresponding to the loss of a single chlorine atom. This fragment will show the characteristic pattern for one chlorine atom. |

Note: The molecular weight is calculated for the most abundant isotopes: C=12.00, H=1.01, Cl=34 .97, F=19.00, N=14.00. The observed pattern provides a high-confidence fingerprint.[12][13]

Infrared (IR) Spectroscopy: The Functional Group Check

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a rapid and effective check for the presence of key functional groups and structural features.[14] For 2,3-dichloro-4-(trifluoromethyl)pyridine, we look for the strong, characteristic vibrations of C-F bonds and the fingerprint region that confirms the substituted pyridine ring.

Experimental Protocol:

-

Sample Preparation: The sample, if liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a modern, simpler alternative.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the mid-IR region (typically 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands.

Data Presentation & Interpretation:

| Wavenumber Range (cm⁻¹) | Vibration Type | Interpretation |

| 3100 – 3000 | C-H stretch | Aromatic C-H bonds on the pyridine ring. |

| 1600 – 1450 | C=C / C=N stretch | Vibrations characteristic of the aromatic pyridine ring skeleton.[14] |

| 1350 – 1100 | C-F stretch | A series of very strong, sharp absorption bands confirming the presence of the C-F bonds in the trifluoromethyl group. This is a key diagnostic feature. [15][16] |

| 800 – 600 | C-Cl stretch | Absorption bands indicating the presence of carbon-chlorine bonds. |

Note: Experimental and DFT-calculated vibrational frequencies for similar molecules like 2-chloro-4-(trifluoromethyl) pyridine and 2,3-dichloro-5-trifluoromethyl pyridine provide excellent reference points for these assignments.[14][15]

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2,3-dichloro-4-(trifluoromethyl)pyridine is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

-

¹⁹F NMR provides irrefutable proof of the trifluoromethyl group.

-

¹H NMR confirms the presence and connectivity of the two adjacent aromatic protons.

-

¹³C NMR maps the complete carbon skeleton and validates the CF₃ attachment point through C-F coupling.

-

Mass Spectrometry confirms the molecular formula and provides a definitive count of two chlorine atoms via its unique isotopic signature.

-

IR Spectroscopy offers a rapid check for the required functional groups, particularly the strong C-F bonds.

References

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025).

- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015).

- Supporting Information for publication. (n.d.). The Royal Society of Chemistry.

- Supporting Information for publication. (n.d.). The Royal Society of Chemistry.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR. (n.d.). ChemicalBook.

- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) MS spectrum. (n.d.). ChemicalBook.

- 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Benchchem.

- (PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. (2017).

- 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) IR Spectrum. (n.d.). ChemicalBook.

- FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- 13C NMR Spectroscopy. (n.d.).

- A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Install

Sources

- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. colorado.edu [colorado.edu]

- 8. rsc.org [rsc.org]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. rsc.org [rsc.org]

- 12. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 13. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) MS [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. allreviewjournal.com [allreviewjournal.com]

Spectroscopic and Physicochemical Characterization of 2,3-Dichloro-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of dichlorotrifluoromethylpyridines. A thorough search of publicly available scientific literature and databases indicates a notable absence of experimentally determined spectroscopic data for 2,3-dichloro-4-(trifluoromethyl)pyridine. In light of this, we present a detailed analysis of closely related isomers, primarily 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine, to offer valuable comparative insights for researchers in the field. This guide also explores computational methodologies that can predict spectroscopic features in the absence of experimental data and discusses general synthetic routes for this class of compounds.

Introduction: The Significance of Halogenated Pyridines

Pyridine derivatives containing trifluoromethyl groups and chlorine atoms are of significant interest in the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by these functional groups, such as altered metabolic stability, binding affinity, and lipophilicity, make them valuable scaffolds in the design of novel bioactive molecules. 2,3-Dichloro-5-(trifluoromethyl)pyridine, for instance, is a key intermediate in the synthesis of several crop-protection products[1][2]. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and quality control of these high-value compounds.

Molecular Structure and Physicochemical Properties

Caption: Molecular structure of 2,3-Dichloro-4-(trifluoromethyl)pyridine.

Table 1: Physicochemical Properties of Dichloro-(trifluoromethyl)pyridine Isomers

| Property | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 2,4-Dichloro-3-(trifluoromethyl)pyridine |

| CAS Number | 69045-84-7[3] | 39890-98-7 | 1186194-98-8[4] |

| Molecular Formula | C₆H₂Cl₂F₃N[3] | C₆H₂Cl₂F₃N | C₆H₂Cl₂F₃N[4] |

| Molecular Weight | 215.99 g/mol [3] | 215.99 g/mol | 215.98 g/mol [4] |

| Boiling Point | 80 °C at 20 mmHg[5] | 56-57 °C at 10 mmHg | Not available |

| Density | 1.549 g/mL at 25 °C[5] | 1.505 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.475[5] | n20/D 1.473 | Not available |

Spectroscopic Data of Isomeric Compounds

Due to the absence of experimental data for 2,3-dichloro-4-(trifluoromethyl)pyridine, this section presents the available spectroscopic information for its isomers. This comparative data can aid in the tentative identification and differentiation of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectra of dichlorotrifluoromethylpyridines are expected to be simple, showing signals for the aromatic protons. The position and multiplicity of these signals are dictated by the substitution pattern.

Table 2: ¹H NMR Data of Dichloro-(trifluoromethyl)pyridine Isomers (Solvent: CDCl₃)

| Compound | Chemical Shift (ppm) and Multiplicity |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Singlet is observed.[6] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Data available, but specific shifts and multiplicities are not detailed in the provided search results.[7] |

| 3-Chloro-2-(trifluoromethyl)pyridine | 8.62 (d, J = 3.7 Hz, 1H), 7.91 (d, J = 12.7 Hz, 1H), 7.49 (dd, J = 8.2, 4.6 Hz, 1H)[8] |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The trifluoromethyl group and chlorine atoms significantly influence the chemical shifts of the pyridine ring carbons.

Table 3: ¹³C NMR Data of Dichloro-(trifluoromethyl)pyridine Isomers (Solvent: CDCl₃)

| Compound | Notes |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Spectrum available.[6] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Spectrum available.[9] |

| 3-Chloro-2-(trifluoromethyl)pyridine | 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)[8] |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The trifluoromethyl group is expected to show a singlet in the proton-decoupled spectrum. The chemical shift is characteristic of the electronic environment.

Table 4: ¹⁹F NMR Data of Dichloro-(trifluoromethyl)pyridine Isomers (Solvent: CDCl₃)

| Compound | Chemical Shift (ppm) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Spectrum available in CDCl₃.[10] |

| 3-Chloro-2-(trifluoromethyl)pyridine | -68.1 (s, 3F)[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 5: Mass Spectrometry Data of Dichloro-(trifluoromethyl)pyridine Isomers

| Compound | Key Fragmentation Peaks (m/z) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 215, 180, 146, 217[3] |

| 2-Chloro-4-(trifluoromethyl)pyridine | A mass spectrum is available through the NIST WebBook.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Characteristic absorption bands can be assigned to specific functional groups. For dichlorotrifluoromethylpyridines, key vibrations would include C-Cl, C-F, and pyridine ring stretching modes.

Table 6: Infrared (IR) Spectroscopy Data of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Technique | Source |

| FTIR (Capillary Cell: Neat) | Tokyo Kasei Kogyo Company, Ltd.[3] |

| ATR-IR | Bruker Tensor 27 FT-IR[3] |

A detailed theoretical and experimental vibrational analysis of the related compound, 2-chloro-4-(trifluoromethyl)pyridine, has been reported, which can serve as a valuable reference for interpreting the IR and Raman spectra of other isomers.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study involving DFT computations of 2,3-dichloro-5-trifluoromethyl pyridine included an analysis of its UV-Vis spectrum.[13] The absorption maxima are influenced by the electronic nature of the substituents on the pyridine ring.

Computational Prediction of Spectroscopic Data

In the absence of experimental data, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations, for instance, can be employed to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. A study on 2-chloro-4-(trifluoromethyl)pyridine utilized the gauge-independent atomic orbital (GIAO) method with DFT (B3LYP and LSDA methods with a 6-311++G(d,p) basis set) to calculate ¹H and ¹³C NMR chemical shifts.[12] Such computational approaches can provide valuable estimates for the spectroscopic properties of 2,3-dichloro-4-(trifluoromethyl)pyridine and guide future experimental work.

Caption: A generalized workflow for the characterization of novel compounds, integrating experimental and computational approaches.

Synthesis of Dichloro-(trifluoromethyl)pyridines

Several synthetic strategies have been reported for dichlorotrifluoromethylpyridines. These methods often involve the chlorination and fluorination of picoline precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be synthesized from 2,3-dichloro-5-trichloromethylpyridine via a halogen exchange reaction.[14] Another approach involves the direct chlorination and fluorination of 3-picoline.[1][2] The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine, a precursor to the corresponding trifluoromethyl derivative, has also been described.[15] These synthetic methodologies are crucial for accessing these important chemical building blocks.

Conclusion

While a definitive experimental spectroscopic profile for 2,3-dichloro-4-(trifluoromethyl)pyridine remains to be published in accessible literature, this guide provides a comprehensive analysis based on the available data for its close isomers. The presented NMR, MS, IR, and UV-Vis data for related compounds, coupled with an understanding of computational prediction methods, offers a solid foundation for researchers working with this class of molecules. The synthetic strategies outlined provide context for the preparation of these valuable compounds. It is anticipated that future research will lead to the experimental characterization of 2,3-dichloro-4-(trifluoromethyl)pyridine, which will be a valuable addition to the scientific literature.

References

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Ramaiyan, S., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. ResearchGate. Retrieved from [Link]

-

ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-vis absorption spectra of 2, 3, and 4; (b) Fluorescence spectra.... Retrieved from [Link]

-

PubMed. (2011). 2,3-Dichloro-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-3-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 45588361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemical.com [alfa-chemical.com]

- 15. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dichloro-4-(trifluoromethyl)pyridine

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-dichloro-4-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling constants, outlines a robust experimental protocol for its acquisition, and provides a detailed interpretation of the spectral data.

Introduction: The Structural Elucidation Challenge

2,3-Dichloro-4-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—two chlorine atoms and a trifluoromethyl group—creates a unique electronic environment that profoundly influences its reactivity and potential applications.

Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as a primary tool for this purpose. However, the combination of electron-withdrawing groups and the pyridine nitrogen atom presents a nuanced challenge for spectral interpretation. This guide aims to deconstruct these complexities, offering a predictive framework grounded in fundamental principles and empirical data to facilitate the unambiguous characterization of this molecule.

Theoretical Framework and Spectral Prediction

Due to the absence of a publicly available experimental spectrum for 2,3-dichloro-4-(trifluoromethyl)pyridine, a predictive analysis is employed. This prediction is based on the foundational principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the well-documented effects of various substituents on the pyridine ring.

Molecular Structure and Proton Environments

The structure of 2,3-dichloro-4-(trifluoromethyl)pyridine features a pyridine ring with two remaining protons at positions 5 and 6. These two protons are in distinct chemical environments and are therefore expected to produce two separate signals in the ¹H NMR spectrum.

-

H-5: This proton is positioned ortho to the trifluoromethyl group and meta to a chlorine atom.

-

H-6: This proton is situated ortho to the pyridine nitrogen and meta to the second chlorine atom.

Prediction of Chemical Shifts

The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituents. We can estimate the chemical shifts by starting with the baseline values for pyridine and applying additive substituent chemical shift (SCS) effects.

-

Baseline Pyridine Shifts: In CDCl₃, the approximate chemical shifts for pyridine are: H-2/6 at ~8.6 ppm, H-3/5 at ~7.3 ppm, and H-4 at ~7.7 ppm.[1]

-

Substituent Effects:

-

-Cl at C-2 and C-3: Chlorine atoms are inductively electron-withdrawing but can also exhibit a weak resonance-donating effect. Their net effect is deshielding, particularly on adjacent protons.

-

-CF₃ at C-4: The trifluoromethyl group is a very strong inductively electron-withdrawing group. This effect significantly deshields nearby protons. Protons in the ortho position (H-3 and H-5) are most affected.

-

Considering these effects, we can predict the following:

-

H-6: This proton is ortho to the nitrogen, which is strongly deshielding. The meta-chlorine at C-3 will have a smaller deshielding effect. The predicted chemical shift for H-6 is expected to be the most downfield, likely in the range of 8.6 - 8.8 ppm .

-

H-5: This proton is ortho to the powerful electron-withdrawing CF₃ group, leading to significant deshielding. It is also meta to the C-3 chlorine. Its chemical shift is predicted to be in the region of 7.8 - 8.0 ppm .

Prediction of Spin-Spin Coupling

Proton-Proton (¹H-¹H) Coupling: The two protons, H-5 and H-6, are ortho to each other, which will result in a vicinal coupling (³JHH). For pyridine systems, ortho coupling constants are typically in the range of 4.0 to 6.0 Hz. We predict a ³J(H5-H6) of approximately 5.0 Hz .[2][3]

Proton-Fluorine (¹H-¹⁹F) Coupling: Long-range coupling between protons and fluorine atoms is common. The H-5 proton is separated from the three fluorine atoms of the trifluoromethyl group by four bonds (⁴JHF). This will likely cause the H-5 signal to split into a quartet. The magnitude of ⁴JHF coupling through an aromatic system is typically small, in the range of 0.5 - 1.5 Hz .[4][5]

Summary of Predicted Spectral Data

The predicted ¹H NMR spectral parameters for 2,3-dichloro-4-(trifluoromethyl)pyridine in CDCl₃ are summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.6 - 8.8 | Doublet (d) | ³J(H6-H5) ≈ 5.0 |

| H-5 | 7.8 - 8.0 | Doublet of Quartets (dq) | ³J(H5-H6) ≈ 5.0, ⁴J(H5-F) ≈ 1.0 |

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. The causality behind each step is explained to provide a self-validating system.

Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common, relatively non-polar solvent that is unlikely to interact strongly with the analyte. Ensure the solvent is of high purity to avoid extraneous signals.

-

Analyte Concentration: Dissolve approximately 5-10 mg of 2,3-dichloro-4-(trifluoromethyl)pyridine in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing issues with line broadening.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). TMS is chemically inert and its sharp singlet signal does not typically overlap with analyte signals.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Spectrometer Frequency: 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is advantageous for resolving complex multiplicities.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient. A 30° pulse angle is used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): ≥ 3.0 seconds. A longer acquisition time results in better digital resolution.

-

Relaxation Delay (D1): 2.0 seconds. A delay of 2 seconds is generally sufficient for quantitative analysis of small molecules.

-

Number of Scans (NS): 16 to 64 scans. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 12-16 ppm. This range is wide enough to encompass all expected proton signals and the internal standard.

-

Temperature: 298 K (25 °C). Maintaining a constant temperature is crucial for consistent chemical shifts.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio with minimal loss of resolution.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

Detailed Analysis of the Predicted Spectrum

Based on the predictions, the ¹H NMR spectrum of 2,3-dichloro-4-(trifluoromethyl)pyridine would exhibit two distinct signals in the aromatic region.

Signal Assignment and Interpretation

-

Signal 1 (δ ≈ 8.7 ppm): This signal corresponds to H-6 . Its downfield shift is primarily due to the anisotropic effect of the adjacent nitrogen atom. The signal will appear as a doublet because of the ortho-coupling to H-5, with a coupling constant of approximately 5.0 Hz.

-

Signal 2 (δ ≈ 7.9 ppm): This signal is assigned to H-5 . Its chemical shift is dictated by the strong deshielding from the ortho-CF₃ group. This signal is expected to have the most complex multiplicity: a doublet of quartets (dq) . The larger splitting (the doublet) arises from the ortho-coupling to H-6 (J ≈ 5.0 Hz). Each line of this doublet is further split into a narrow quartet by the long-range four-bond coupling to the three equivalent fluorine atoms of the CF₃ group (J ≈ 1.0 Hz).

Visualization of Molecular Interactions and Workflow

The spin-spin coupling relationships and the experimental workflow can be visualized using diagrams.

Caption: Spin-spin coupling network in 2,3-dichloro-4-(trifluoromethyl)pyridine.

Caption: Workflow for NMR analysis.

Potential Impurities and Their Spectral Signatures

In any chemical synthesis, the presence of impurities is a possibility. For the synthesis of 2,3-dichloro-4-(trifluoromethyl)pyridine, potential impurities could include starting materials or isomers. For instance, if the synthesis involves chlorination of a precursor, incompletely chlorinated species might be present. A related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, has reported ¹H NMR signals at approximately 8.5 ppm and 8.0 ppm.[6] Careful analysis of the spectrum for minor signals is crucial for assessing the purity of the compound.

Conclusion

The ¹H NMR spectrum of 2,3-dichloro-4-(trifluoromethyl)pyridine is predicted to be characterized by two distinct signals in the aromatic region, corresponding to the protons at the C-5 and C-6 positions. The proton at C-6 is expected to appear as a doublet at a significantly downfield chemical shift due to its proximity to the pyridine nitrogen. The proton at C-5 is predicted to be a doublet of quartets, a result of ortho-coupling to H-6 and a long-range four-bond coupling to the trifluoromethyl group. This detailed, predictive analysis, coupled with the provided experimental protocol, serves as a robust guide for the synthesis, purification, and structural verification of this important fluorinated pyridine derivative.

References

-

Fay, T. P., et al. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. PubMed. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

Miceli, E., et al. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The Antagonist Effect of Nitrogen Lone Pair: 3 JHF versus 5 JHF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

13C NMR analysis of 2,3-Dichloro-4-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,3-Dichloro-4-(trifluoromethyl)pyridine

Executive Summary

2,3-Dichloro-4-(trifluoromethyl)pyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its complex substitution pattern, featuring both chloro and trifluoromethyl groups, presents a unique spectroscopic challenge. This guide provides a comprehensive framework for the definitive structural elucidation of this molecule using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of chemical shifts and carbon-fluorine (C-F) coupling constants, present a robust experimental protocol for data acquisition, and offer a detailed walkthrough of spectral interpretation. This document is intended for researchers, chemists, and quality control professionals who require a thorough understanding of how to apply ¹³C NMR for the unambiguous characterization of complex fluorinated heteroaromatics.

Introduction: The Analytical Imperative

The precise substitution pattern on a pyridine ring is critical to the biological activity and physical properties of many active pharmaceutical ingredients (APIs) and specialty chemicals. 2,3-Dichloro-4-(trifluoromethyl)pyridine, with its distinct arrangement of electron-withdrawing groups, is a valuable synthon whose structural integrity must be rigorously confirmed. While various analytical techniques contribute to characterization, ¹³C NMR spectroscopy offers an unparalleled, non-destructive view of the carbon skeleton. It not only confirms the presence of the correct number of carbon atoms but also provides profound insights into the electronic environment of each carbon through chemical shifts (δ) and spin-spin coupling constants (J). For organofluorine compounds, the presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = ½) provides an additional layer of structural information through C-F coupling, transforming a standard proton-decoupled ¹³C spectrum into a rich dataset of split multiplets.[1] This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, establishing a reliable methodology for its analysis.

Theoretical Framework: Predicting the Spectrum

A successful analysis begins with a foundational understanding of the factors that govern the appearance of the ¹³C NMR spectrum. For 2,3-Dichloro-4-(trifluoromethyl)pyridine, these are primarily substituent-induced chemical shifts and through-bond C-F scalar coupling.

Molecular Structure and Atom Numbering

For clarity, the following atom numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for 2,3-Dichloro-4-(trifluoromethyl)pyridine.

Predicting ¹³C Chemical Shifts (δ)

The chemical shift of each carbon atom in the pyridine ring is influenced by the nitrogen heteroatom and the three electron-withdrawing substituents. The effects of substituents on aromatic ring chemical shifts can be estimated using additive models, although significant deviations can occur in heavily substituted systems.[2]

-

Unsubstituted Pyridine (in CDCl₃): C2/C6 (δ ≈ 150 ppm), C4 (δ ≈ 136 ppm), C3/C5 (δ ≈ 124 ppm).

-

Effect of Chlorine: Chlorine atoms generally cause a deshielding (downfield shift) at the carbon of substitution (ipso-carbon) and a smaller shielding (upfield shift) at the ortho and para positions. The meta position is largely unaffected.[3]

-